2-cyano-3-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)acrylamide
Overview
Description
2-cyano-3-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)acrylamide is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.08883226 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Determination
Compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have been synthesized and analyzed for their molecular structure through methods like NMR spectroscopy and single crystal X-ray diffraction, highlighting their potential in facilitating the development of novel chemical entities (Kariuki et al., 2022).
Herbicidal Activity
Investigations into 2-cyanoacrylates containing specific groups (e.g., 2-chloro-5-thiazolyl) have demonstrated these compounds as novel classes of herbicides with significant herbicidal activities, suggesting their application in agricultural science (Wang et al., 2004).
Antitumor Activity and Molecular Docking
Research into pyrimidiopyrazole derivatives has shown outstanding antitumor activity against specific cell lines, with molecular docking studies providing insights into their mechanisms of action, pointing to their potential in cancer research (Fahim et al., 2019).
Antioxidant Screening
Some novel 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl amide derivatives and pyrazole-based heterocycles have been synthesized and screened for antioxidant activity. These compounds exhibit promising inhibitory antioxidant activity, highlighting their relevance in oxidative stress-related disease research (Sallam et al., 2020).
Solar Cell Applications
Organic sensitizers with structures incorporating elements like 2-cyano-acrylic acid have been engineered for solar cell applications, demonstrating high conversion efficiency. This showcases the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-ethylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-18-12(5-6-17-18)8-11(9-15)14(19)16-10-13-4-3-7-20-13/h3-8H,2,10H2,1H3,(H,16,19)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJOSZWHKFNTRS-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C(C#N)C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C(/C#N)\C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.